Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS No.: 149771-11-9
Cat. No.: VC6752278
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149771-11-9 |
|---|---|
| Molecular Formula | C14H11F3N2O2 |
| Molecular Weight | 296.249 |
| IUPAC Name | ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 |
| Standard InChI Key | OCELIATZYRALPP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (phenyl), 4 (trifluoromethyl), and 5 (ethyl carboxylate) introduce steric and electronic effects that influence reactivity and intermolecular interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
| Molecular Formula | C₁₄H₁₁F₃N₂O₂ |
| Molecular Weight | 296.24 g/mol |
| CAS Registry Number | 149771-11-9 |
Physicochemical Properties
Experimental and predicted physicochemical data highlight the compound’s stability and solubility profile, which are pivotal for its handling and application in synthetic workflows.
Thermodynamic and Solubility Parameters
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Boiling Point: Predicted at 319.1±42.0 °C, reflecting moderate volatility .
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Density: 1.293±0.06 g/cm³, indicative of a compact molecular packing .
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Acidity (pKa): -3.16±0.29, suggesting strong electron-withdrawing effects from the trifluoromethyl group .
| Parameter | Value |
|---|---|
| Boiling Point | 319.1±42.0 °C (Predicted) |
| Density | 1.293±0.06 g/cm³ (Predicted) |
| pKa | -3.16±0.29 (Predicted) |
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise functionalization of pyrimidine precursors. A common approach involves:
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Biginelli Reaction: Condensation of ethyl acetoacetate, benzaldehyde derivatives, and urea/thiourea analogs to form dihydropyrimidinones, followed by oxidation and trifluoromethylation .
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Post-Modification: Chlorination or nucleophilic substitution on preformed pyrimidine cores, as demonstrated in analogous compounds.
For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be treated with phosphorus oxychloride (POCl₃) to introduce a chloro group, which is subsequently displaced by trifluoromethylating agents like CF₃SiMe₃ .
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm substituent positions through characteristic shifts (e.g., ethyl ester protons at δ 1.20–4.13 ppm and aromatic protons at δ 7.26–7.07 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 297.08 [M+H]⁺, consistent with the molecular formula .
Applications in Medicinal Chemistry
Drug Discovery
The trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, making the compound a valuable scaffold for antiviral and anticancer agents. For instance, pyrimidine derivatives inhibit kinases and polymerase enzymes critical for viral replication.
Table 3: Comparative Bioactivity of Pyrimidine Analogs
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-phenyl-4-(CF₃)-5-carboxylate | HIV-1 Reverse Transcriptase | 0.87 |
| Ethyl 2-chloro-4-phenyl-5-carboxylate | DNA Polymerase β | 2.45 |
Materials Science
The phenyl and trifluoromethyl groups contribute to π-π stacking and hydrophobic interactions, enabling use in organic semiconductors and liquid crystals .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In computational studies, the compound exhibits strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer. Molecular dynamics simulations reveal stable hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
Future Directions
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